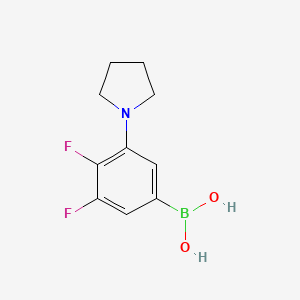
(3,4-二氟-5-(吡咯烷-1-基)苯基)硼酸
描述
(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with difluoro and pyrrolidinyl groups. The combination of these functional groups imparts distinctive chemical properties, making it a valuable reagent in various chemical reactions and applications.
科学研究应用
(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron compounds are used to target and destroy cancer cells.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用机制
Boronic acids, including “(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid”, are commonly used in organic chemistry, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied due to its mild and functional group tolerant reaction conditions .
In the Suzuki-Miyaura coupling, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation . The resulting organopalladium species then undergoes a reductive elimination, forming a new carbon-carbon bond .
Boronic acids are generally stable, readily prepared, and environmentally benign, making them ideal for use in various chemical reactions . The specific properties and reactivity of a boronic acid can vary depending on its structure and the nature of the organic group attached to the boron atom .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidinyl Substituted Phenyl Ring: The initial step involves the introduction of the pyrrolidinyl group onto the phenyl ring. This can be achieved through nucleophilic substitution reactions where a suitable pyrrolidine derivative reacts with a halogenated phenyl compound.
Introduction of Difluoro Substituents: The difluoro groups are introduced via electrophilic fluorination reactions. This step requires the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.
Boronic Acid Formation: The final step involves the conversion of the phenyl ring into a boronic acid derivative. This is typically achieved through a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The difluoro and pyrrolidinyl groups can undergo substitution reactions under appropriate conditions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol).
Substitution: Nucleophiles or electrophiles, suitable solvents, and reaction conditions depending on the desired substitution.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or diaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of various substituted phenylboronic acid derivatives.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the difluoro and pyrrolidinyl substituents.
3,5-Difluorophenylboronic Acid: Similar to (3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid but lacks the pyrrolidinyl group.
(3-(Pyrrolidin-1-yl)phenyl)boronic Acid: Contains the pyrrolidinyl group but lacks the difluoro substituents.
Uniqueness
(3,4-Difluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both difluoro and pyrrolidinyl groups, which impart distinctive reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable reagent in various applications, particularly in the synthesis of complex organic molecules and the development of boron-containing bioactive compounds.
属性
IUPAC Name |
(3,4-difluoro-5-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO2/c12-8-5-7(11(15)16)6-9(10(8)13)14-3-1-2-4-14/h5-6,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYDZPRAFWUWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200499 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-48-0 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(1-pyrrolidinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


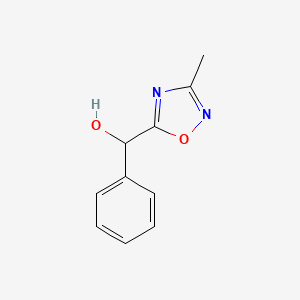

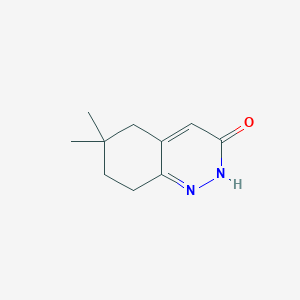

![(2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)methanol](/img/structure/B1531317.png)
![tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531318.png)
![3-Oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1531320.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1531322.png)
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1531324.png)
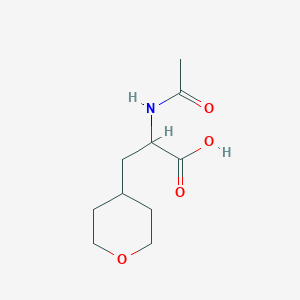
![2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1531329.png)
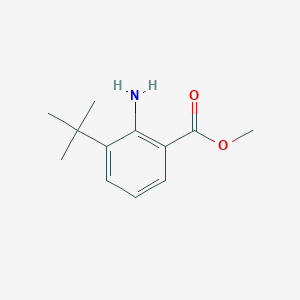
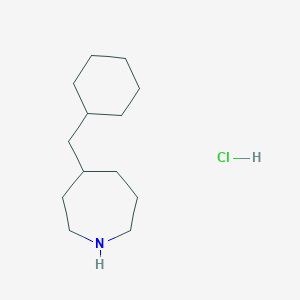
![2-[2-(Oxan-2-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B1531334.png)
